2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate
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Overview
Description
2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate is a complex organic compound featuring a pyrrolidine ring substituted with a pyridin-2-yloxy group
Mechanism of Action
Target of Action
The primary targets of the compound “2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate” are currently unknown. The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or hydrophobic interactions . The specific interactions of this compound would depend on its target and the local environment within the target protein.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Pyrrolidine derivatives have been found to impact a wide range of biochemical pathways, including those involved in inflammation, neurotransmission, and metabolic regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Pyridin-2-yloxy Group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with the pyrrolidine ring.
Acetylation: The final step involves the acetylation of the resulting compound to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Pyridine Derivatives: Compounds featuring pyridine rings with various functional groups.
Uniqueness
2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate is unique due to the combination of its pyrrolidine and pyridin-2-yloxy groups, which confer specific chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[2-methyl-1-oxo-1-(3-pyridin-2-yloxypyrrolidin-1-yl)propan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-11(18)21-15(2,3)14(19)17-9-7-12(10-17)20-13-6-4-5-8-16-13/h4-6,8,12H,7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIMYROEVINENH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(C1)OC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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